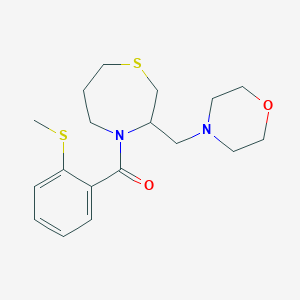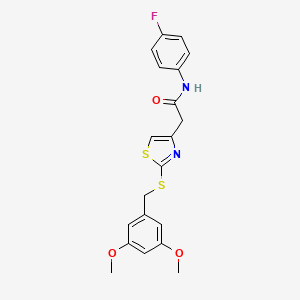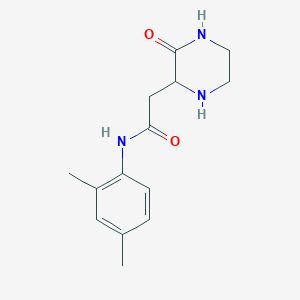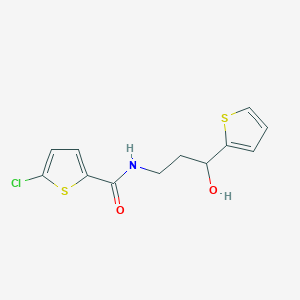
5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide" is a chemical entity that appears to be related to various research efforts in the synthesis and evaluation of chloro and thiophene-containing compounds. These compounds have been studied for their potential biological activities, including antioxidant, antitubercular, and antimicrobial properties, as well as their ability to inhibit certain enzymes relevant to human health .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from various substituted benzene or thiophene derivatives. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the introduction of chloro, hydroxyl, and other substituents onto the benzene ring, followed by the formation of pyrrolidine derivatives . Similarly, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involves the oxidation of aldehydes and subsequent coupling with amines . These methods may provide insights into the synthesis of the compound , which likely involves the formation of amide bonds and the introduction of chloro and hydroxyl groups onto a thiophene scaffold.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, NMR, and mass spectral analysis. For example, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed by X-ray crystallography, which revealed a monoclinic system with specific crystallographic parameters . Similarly, the structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined to crystallize in the triclinic system . These studies provide a foundation for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . The compound's reactivity was further analyzed using DFT and NBO analysis, which provided insights into electrophilic and nucleophilic sites . These studies suggest that the compound of interest may also exhibit specific reactivity patterns that could be exploited for further chemical modifications or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the antioxidant activity of certain derivatives was assessed using the DPPH radical scavenging method and reducing power assay, revealing potent antioxidant properties . The antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was investigated against various microorganisms, showing effective antibacterial activity . These findings indicate that the compound may also possess distinct physical and chemical properties that could be relevant for its potential biological applications.
Mécanisme D'action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Thiophene derivatives have been reported to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to interact with various biochemical pathways, leading to a range of therapeutic effects .
Result of Action
Thiophene derivatives have been reported to have a range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Propriétés
IUPAC Name |
5-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c13-11-4-3-10(18-11)12(16)14-6-5-8(15)9-2-1-7-17-9/h1-4,7-8,15H,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUJFWOALYINNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(S2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

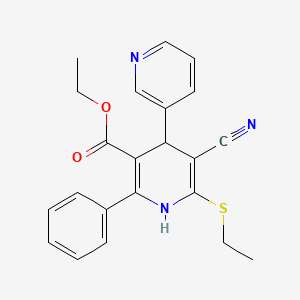
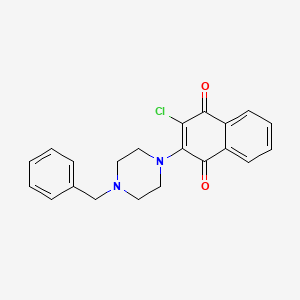
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)


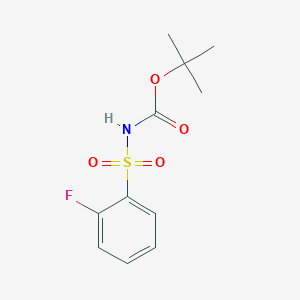

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)
![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3019195.png)
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)
